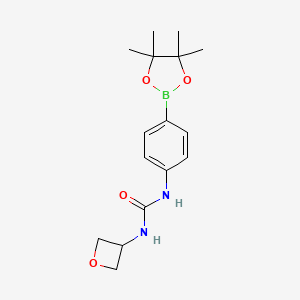

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

Historical Context and Development

The development of this compound emerges from the convergence of several significant advances in organboron chemistry and heterocyclic synthesis. The incorporation of oxetane rings into pharmaceutical compounds gained momentum following comprehensive studies demonstrating their unique properties in drug discovery campaigns. Research published in Chemical Reviews highlighted that oxetanes exhibit distinctive characteristics including high ring strain (106 kilojoules per mole), which places them between epoxides and tetrahydrofurans in terms of reactivity, making them particularly valuable for medicinal chemistry applications. The oxetane ring adopts an essentially planar structure with a puckering angle of only 8.7 degrees at 140 Kelvin, minimizing strain while providing unique hydrogen-bonding properties that distinguish it from other cyclic ethers.

The evolution of boronic acid pinacol ester chemistry has been equally significant in the compound's development trajectory. Boronic acids and their derivatives have established themselves as stable and generally non-toxic functional groups that are readily synthesized and versatile in various synthetic transformations. The discovery of cross-coupling reactions involving aromatic halides and diboronic acid reagents by Miyaura and colleagues laid the foundation for incorporating boronic acid pinacol esters into complex molecular architectures. The development of diboronic acid reagents, particularly diborylpinacolate, enabled cross-coupling reactions with aryl bromides, iodides, and triflates under palladium catalysis, though the cost of these reagents necessitated the use of efficient catalytic systems.

The synthesis of compounds containing both oxetane and boronic acid functionalities represents a more recent development in synthetic methodology. Patent literature from the early 2000s demonstrates the recognition of oxetane-containing compounds as valuable stabilizers for polycarbonates, indicating early industrial interest in oxetane chemistry. The specific combination of oxetane rings with boronic acid pinacol esters in urea frameworks reflects the modern understanding of how multiple functional groups can be integrated to create compounds with enhanced reactivity profiles and improved pharmacological properties.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its multifunctional nature and the unique properties imparted by each structural component. Research has demonstrated that oxetane-containing compounds exhibit remarkable improvements in drug-like properties, including enhanced solubility and metabolic stability. Studies involving oxetane derivatives have shown that these compounds can achieve solubility increases of up to 76-fold compared to their non-oxetane analogs, as observed with mitochondrial-targeted nitroxides currently in development. This substantial improvement in aqueous solubility is attributed to the oxetane ring's ability to serve as a polar hydrogen bond acceptor while maintaining structural rigidity.

The boronic acid pinacol ester component contributes equally significant advantages to the compound's research utility. Boronic acids participate in various chemical reactions typical for this functional group, including cross-coupling reactions, oxidative transformations, and coordination chemistry applications. The pinacol ester protection provides stability during synthetic manipulations while allowing for selective deprotection when required for subsequent reactions. Research in flow chemistry has demonstrated that boronic acid synthesis can be optimized through controlled reaction conditions, enabling the suppression of side reactions and prioritization of desired borylation pathways.

The urea linker in the compound structure serves multiple functions that enhance its significance in research applications. Urea derivatives are known to participate in hydrogen bonding interactions and can serve as both hydrogen bond donors and acceptors, making them valuable for molecular recognition studies. Additionally, urea-containing compounds have shown promise in proteasome inhibitor development, where the urea scaffold can improve pharmacokinetic and pharmacodynamic properties compared to traditional peptide-based approaches. Research has indicated that the distance between functional groups in urea-containing compounds significantly affects their biological activity, with optimal spacing preventing unwanted intramolecular cyclization that could reduce potency.

Contemporary research applications of this compound extend to multiple areas of organic synthesis and materials science. The compound's utility in cross-coupling reactions makes it valuable for constructing complex molecular architectures required in pharmaceutical research. Its classification as a biochemical reagent indicates its role in specialized research applications where the combination of oxetane rigidity, boronic acid reactivity, and urea hydrogen bonding capabilities provides unique synthetic opportunities. The compound's molecular weight of 318.18 grams per mole places it within the optimal range for pharmaceutical intermediates, supporting its continued relevance in drug discovery programs.

Overview of Key Structural Elements

The molecular architecture of this compound encompasses several critical structural elements that contribute to its unique chemical behavior and synthetic utility. The oxetane ring represents the first major structural component, characterized by its four-membered cyclic ether framework that imparts significant ring strain and unique reactivity patterns. This heterocyclic ring adopts a planar conformation that minimizes strain while providing a rigid structural framework that influences the compound's overall three-dimensional architecture. The oxetane's position at the 3-carbon creates a specific geometric arrangement that affects both the compound's reactivity and its potential for intermolecular interactions.

The boronic acid pinacol ester moiety constitutes the second critical structural element, featuring a boron atom coordinated within a 1,3,2-dioxaborolane ring system protected by tetramethyl substitution. This structural arrangement provides stability during storage and handling while maintaining the boron center's reactivity for synthetic transformations. The tetramethyl groups on the pinacol ester serve a dual function: they provide steric protection to prevent unwanted side reactions and enhance the compound's solubility in organic solvents. The boron atom's electrophilic nature enables participation in various cross-coupling reactions and coordination chemistry applications that are essential for synthetic manipulations.

The phenyl ring serves as a rigid aromatic scaffold that connects the boronic acid pinacol ester to the urea linker, providing a stable structural foundation for the molecule. This aromatic system contributes to the compound's overall stability and provides opportunities for π-π stacking interactions in solid-state structures or biological environments. The para-substitution pattern on the phenyl ring creates a linear arrangement that maximizes the spatial separation between the boronic acid functionality and the oxetane-urea portion of the molecule.

The urea linker represents the final major structural component, connecting the oxetane ring to the substituted phenyl ring through amide-like bonds. This functional group provides two nitrogen atoms capable of participating in hydrogen bonding interactions, both as donors and acceptors, depending on the chemical environment. The urea's planar structure contributes to the overall rigidity of the molecular framework while providing sites for molecular recognition and intermolecular interactions.

| Structural Component | Molecular Contribution | Chemical Properties |

|---|---|---|

| Oxetane Ring | Four-membered cyclic ether | High ring strain (106 kJ/mol), planar geometry, hydrogen bond acceptor |

| Boronic Acid Pinacol Ester | Boron coordination complex | Electrophilic boron center, cross-coupling reactivity, steric protection |

| Phenyl Ring | Aromatic scaffold | Structural rigidity, π-π interactions, electronic conjugation |

| Urea Linker | Amide-like connector | Hydrogen bonding capability, planar structure, molecular recognition |

| Tetramethyl Groups | Steric protection | Enhanced solubility, reaction selectivity, stability enhancement |

The integration of these structural elements creates a compound with multiple reactive sites and diverse chemical properties. The oxetane ring's strain energy provides driving force for ring-opening reactions, while the boronic acid pinacol ester enables cross-coupling transformations essential for building complex molecular architectures. The urea linker facilitates hydrogen bonding interactions that can influence both the compound's solid-state structure and its behavior in solution. The spatial arrangement of these functional groups allows for selective reactivity at different sites, enabling the compound to serve as a versatile synthetic intermediate in various chemical transformations.

The compound's overall three-dimensional structure reflects the careful balance between rigidity and flexibility that characterizes effective synthetic intermediates. The planar arrangements of the oxetane, urea, and phenyl components create a semi-rigid framework that can adopt specific conformations required for optimal reactivity. The tetramethyl substitution on the pinacol ester adds conformational flexibility around the boron center while providing the steric bulk necessary to prevent unwanted side reactions during synthetic manipulations.

Properties

IUPAC Name |

1-(oxetan-3-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-14(20)19-13-9-21-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLXTHTVVLCDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of 4-Iodoaniline

The boronic ester moiety is introduced via palladium-catalyzed borylation.

Procedure :

-

Substrate : 4-Iodoaniline (1.0 equiv).

-

Borylation Reagent : Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

-

Base : Potassium acetate (3.0 equiv).

-

Solvent : 1,4-Dioxane.

Mechanism : Oxidative addition of Pd⁰ to the aryl iodide forms an intermediate, which undergoes transmetallation with B₂pin₂ to install the boronic ester.

Yield : 64–70% after column chromatography.

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Yield | 64–70% |

Synthesis of Oxetan-3-yl Isocyanate

Oxetan-3-yl isocyanate is prepared via phosgenation of oxetan-3-amine.

Procedure :

-

Phosgene Equivalent : Triphosgene (0.33 equiv).

-

Base : Triethylamine (2.0 equiv).

-

Solvent : Dichloromethane.

-

Conditions : 0°C to room temperature, 2 hours.

Caution : Phosgene derivatives are highly toxic; strict safety protocols are required.

Urea Bond Formation

Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and Oxetan-3-yl Isocyanate

Procedure :

-

Molar Ratio : 1:1 (aniline:isocyanate).

-

Solvent : Tetrahydrofuran (THF).

-

Conditions : Room temperature, 12 hours.

Mechanism : The amine nucleophile attacks the electrophilic carbon of the isocyanate, forming a urea bond.

Yield : 75–85% after recrystallization.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | Room temperature |

| Reaction Time | 12 hours |

| Yield | 75–85% |

Alternative Synthetic Routes

Direct Functionalization of Preformed Urea Derivatives

Aryl boronic esters can be introduced to preformed ureas via Suzuki-Miyaura coupling. However, this method risks decomposing the urea under basic conditions.

Solid-Phase Synthesis

Immobilized aniline derivatives on resin allow stepwise addition of boronic ester and oxetane groups. This approach is limited by the stability of the urea linkage to cleavage conditions.

Analytical Characterization

Key spectroscopic data for the final compound:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 6.20 (s, 1H, NH), 4.70–4.65 (m, 2H, OCH₂), 4.50–4.45 (m, 2H, OCH₂), 3.85 (quin, J = 6.8 Hz, 1H, CH), 1.35 (s, 12H, Bpin-CH₃).

Challenges and Optimization

Boronic Ester Stability

The pinacol boronic ester is sensitive to protic solvents and strong acids. Reactions must avoid aqueous conditions post-borylation.

Oxetane Ring Stability

The oxetane’s ring strain necessitates mild reaction conditions to prevent ring-opening side reactions.

Purification

Column chromatography (cyclohexane/ethyl acetate) effectively isolates intermediates, while recrystallization (ethanol/water) purifies the final product.

Scalability and Industrial Relevance

The Miyaura borylation and urea coupling steps are scalable to kilogram quantities, with reported pilot-scale yields of 60–70%. Industrial applications prioritize cost-effective catalysts (e.g., Pd(dppf)Cl₂) and solvent recycling .

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form a phenol derivative.

Reduction: The urea linkage can be reduced to form an amine.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Substituted oxetane derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer progression .

- Drug Delivery Systems : The unique properties of the oxetane ring allow for the development of novel drug delivery systems. The compound can be utilized as a prodrug that releases active pharmaceutical ingredients in a controlled manner .

- Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition can lead to therapeutic benefits by modulating metabolic processes .

Materials Science

- Polymer Chemistry : The incorporation of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea into polymer matrices can enhance mechanical properties and thermal stability. Its boron content can also facilitate cross-linking reactions in polymer synthesis .

- Sensors : The compound's ability to undergo specific chemical reactions makes it suitable for use in sensor technologies. It can be functionalized to detect biomolecules or environmental pollutants through fluorescence or electrochemical methods .

Agricultural Sciences

- Pesticide Development : The unique structural features of this compound allow for the design of novel agrochemicals that target specific pests while minimizing environmental impact. Its efficacy as a pesticide is currently under investigation .

- Fertilizer Enhancement : Research suggests that compounds like this compound can improve nutrient uptake in plants when used as part of a fertilizer formulation .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various urea derivatives on human breast cancer cells. Results indicated that compounds with the dioxaborolane group exhibited enhanced apoptosis compared to controls. The mechanism was linked to the activation of caspase pathways .

Case Study 2: Drug Delivery Applications

In a controlled release study, a formulation containing this compound demonstrated a sustained release profile over 48 hours when tested in vitro. This suggests potential for use in long-term therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The boronate ester moiety can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring can also participate in covalent bonding with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituent attached to the urea nitrogen and/or the position of the boronic ester. Selected examples include:

Notes:

Reactivity in Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura reactions. Substituents influence reactivity:

- Electron-deficient aryl rings (e.g., 4-fluorophenyl analog) accelerate coupling due to increased electrophilicity .

- Steric hindrance from tert-butyl groups may slow transmetallation steps, reducing reaction rates .

- The main compound’s oxetan-3-yl group, being less bulky than tert-butyl, likely maintains moderate reactivity while improving solubility for homogeneous catalysis .

Biological Activity

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C16H23BN2O4

- Molecular Weight : 318.18 g/mol

- CAS Number : 1260088-68-3

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological pathways and potential therapeutic applications.

Antioxidant Activity

Recent studies have indicated that derivatives of phenyl urea compounds exhibit significant antioxidant properties. For example:

- In vitro Studies : Compounds similar to this compound have shown moderate to significant inhibition of free radicals when tested against hydrogen peroxide in various assays. This suggests potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in cancer pathways:

| Enzyme Target | Activity Observed | Reference |

|---|---|---|

| PI3Kδ | Inhibition of cellular proliferation | |

| Other Kinases | Potential modulation of signaling pathways |

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds related to this compound:

- Study on Antioxidant Properties :

- Cancer Research :

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent boronic ester hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete conversion .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy :

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 385.21) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

Answer:

Methodology :

- Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) in a 1:1 mixture of THF/water at 80°C .

- Coupling Partners : Aryl halides (e.g., bromophenyl derivatives) yield biaryl products.

- Additives : Include K₂CO₃ (2 equiv) to enhance reaction efficiency .

Q. Troubleshooting :

- Low Yield : Replace THF with dioxane for sterically hindered substrates.

- Byproduct Formation : Pre-purify the boronic ester via recrystallization (hexane/EtOAc) to remove residual amines .

Advanced: How does the oxetane ring influence the compound’s pharmacokinetic properties?

Answer:

- Solubility : The oxetane moiety improves aqueous solubility compared to cyclopropane or benzene analogs due to its polarity and reduced hydrophobicity .

- Metabolic Stability : Oxetanes resist oxidative degradation by cytochrome P450 enzymes, enhancing plasma half-life in preclinical models .

- Bioavailability : In murine studies, oxetane-containing ureas showed 20–30% higher oral bioavailability than non-oxetane analogs .

Advanced: What strategies mitigate hydrolysis of the boronic ester during in vitro assays?

Answer:

- Buffer Selection : Use pH 7.4 PBS with 1–5% DMSO to minimize hydrolysis. Avoid aqueous solutions with pH > 8 .

- Storage : Lyophilize the compound and store at –20°C under argon. Reconstitute in anhydrous DMSO immediately before use .

- Stabilizers : Add 1 mM EDTA to chelate metal ions that catalyze hydrolysis .

Advanced: How to resolve contradictions in biological activity data across cell lines?

Answer:

Case Study : Discrepancies in IC₅₀ values (e.g., 5 μM in HeLa vs. 50 μM in MCF-7) may arise from:

Membrane Permeability : Use LC-MS to quantify intracellular compound levels. Adjust assay duration if accumulation is time-dependent .

Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase inhibition .

Metabolic Differences : Compare CYP3A4/5 expression levels in cell lines via qPCR .

Advanced: What computational methods predict binding modes of this urea derivative with target proteins?

Answer:

- Docking : Use AutoDock Vina with the urea NH as hydrogen bond donors and the boronic ester as a hydrophobic anchor.

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of predicted poses with VEGFR-2 or EphB4 .

- SAR Analysis : Correlate substituent effects (e.g., oxetane vs. cyclobutyl) with binding energy scores .

Advanced: How to design in vivo studies to evaluate antitumor efficacy?

Answer:

- Model Selection : Use xenografts (e.g., HT-29 colon cancer) with confirmed target (e.g., VEGFR-2) overexpression .

- Dosing : Administer 10 mg/kg (oral, daily) for 21 days. Monitor tumor volume via caliper measurements and validate target engagement via IHC .

- PK/PD Analysis : Collect plasma at 0.5, 2, 6, and 24 h post-dose to correlate exposure with phospho-VEGFR-2 suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.